molecular formula C20H18N2O5 B7637682 (5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate

(5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7637682
M. Wt: 366.4 g/mol
InChI Key: MWBWOFWDHQDDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate, also known as AEMPOC, is a synthetic compound that has been studied for its potential applications in scientific research. AEMPOC belongs to the class of phthalazine derivatives, which have been shown to have diverse biological activities.

Mechanism of Action

The mechanism of action of (5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it is believed that the compound may interact with metal ions and other biological molecules to produce its effects. This compound has been shown to have antioxidant properties, which may be related to its ability to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, the compound has been shown to have anti-inflammatory activity. This compound has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of (5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate is its relatively simple synthesis, which makes it accessible to researchers. The compound also has a fluorescent property, which makes it useful for imaging studies. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on (5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of this compound against cancer cells and to evaluate its effectiveness in animal models. Another area of interest is the use of this compound as a fluorescent probe for the detection of other metal ions. Finally, the development of new synthetic methods for this compound may lead to the discovery of related compounds with novel biological activities.

Synthesis Methods

The synthesis of (5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate has been reported in the literature. The compound is typically synthesized in a multi-step process that involves the reaction of various starting materials, including ethyl acetoacetate and 2-ethoxyphenylboronic acid. The final step of the synthesis involves the reaction of a phthalic anhydride derivative with the intermediate product to yield this compound.

Scientific Research Applications

(5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate has been investigated for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, and the resulting fluorescence can be used to detect the presence of copper in biological samples.

properties

IUPAC Name

(5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-26-17-9-8-13(12(2)23)10-14(17)11-27-20(25)18-15-6-4-5-7-16(15)19(24)22-21-18/h4-10H,3,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBWOFWDHQDDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)COC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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